

# O1918: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**O1918** is a synthetic compound recognized for its antagonist activity at the G protein-coupled receptor 55 (GPR55). GPR55, once an orphan receptor, is now implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer, making it an attractive target for drug discovery.[1][2] High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel ligands, such as **O1918**, that modulate GPR55 activity.

These application notes provide a comprehensive overview of the use of **O1918** in HTS assays. Detailed protocols for common HTS methodologies, including  $\beta$ -arrestin recruitment and calcium mobilization assays, are presented to guide researchers in setting up robust screening platforms. Furthermore, quantitative data on **O1918** and other relevant GPR55 modulators are summarized for comparative analysis.

## **Mechanism of Action and Signaling Pathways**

GPR55 is known to couple to G $\alpha$ q and G $\alpha$ 12/13 proteins.[3][4][5] Upon activation by an agonist like lysophosphatidylinositol (LPI), GPR55 initiates a signaling cascade involving the activation of RhoA and phospholipase C (PLC).[3][5] This leads to an increase in intracellular calcium concentrations and the activation of downstream effector proteins such as extracellular signal-



regulated kinase (ERK).[5][6] **O1918** exerts its antagonistic effect by blocking these agonist-induced signaling events.



Click to download full resolution via product page

**GPR55 Signaling Pathway** 

# **Quantitative Data for GPR55 Modulators**

The following table summarizes the potency of **O1918** and other common GPR55 modulators in various high-throughput screening assays. This data is essential for assay validation and for comparing the relative activities of different compounds.



| Compoun         | Assay<br>Type                 | Cell Line | Target | Mode of<br>Action | IC50/EC5<br>0 (nM) | Referenc<br>e |
|-----------------|-------------------------------|-----------|--------|-------------------|--------------------|---------------|
| O1918           | β-Arrestin<br>Recruitmen<br>t | U2OS      | GPR55  | Antagonist        | ~1000              | [2]           |
| ML191           | β-Arrestin<br>Recruitmen<br>t | U2OS      | GPR55  | Antagonist        | 160                | [1]           |
| ML192           | β-Arrestin<br>Recruitmen<br>t | U2OS      | GPR55  | Antagonist        | 1080               | [1]           |
| ML193           | β-Arrestin<br>Recruitmen<br>t | U2OS      | GPR55  | Antagonist        | 221                | [1]           |
| CID160200<br>46 | Calcium<br>Mobilizatio<br>n   | HEK293    | GPR55  | Antagonist        | ~2000              | [7]           |
| LPI             | Calcium<br>Mobilizatio<br>n   | HEK293    | GPR55  | Agonist           | ~1200              | [1]           |
| AM251           | Calcium<br>Mobilizatio<br>n   | HEK293    | GPR55  | Agonist           | ~9600              | [1]           |
| SR141716<br>A   | Calcium<br>Mobilizatio<br>n   | HEK293    | GPR55  | Agonist           | ~3900              | [1]           |

# **Experimental Protocols**

Detailed methodologies for two key HTS assays used to screen for GPR55 antagonists like **O1918** are provided below.



# Protocol 1: β-Arrestin Recruitment HTS Assay (DiscoverX PathHunter®)

This protocol is adapted from the DiscoverX PathHunter®  $\beta$ -arrestin assay technology, a widely used method for monitoring GPCR activation.[8][9]

Objective: To identify and characterize GPR55 antagonists by measuring the inhibition of agonist-induced  $\beta$ -arrestin recruitment to the receptor.

#### Materials:

- PathHunter® GPR55 β-Arrestin cell line (e.g., from DiscoverX)
- Cell plating reagent
- Assay buffer (HBSS with 20 mM HEPES)
- GPR55 agonist (e.g., LPI) at a concentration that elicits an EC80 response
- O1918 and other test compounds
- PathHunter® Detection Reagents
- 384-well white, solid-bottom assay plates
- Luminometer

#### Procedure:

- Cell Plating: a. Culture PathHunter® GPR55 cells according to the supplier's instructions. b.
  On the day of the assay, harvest and resuspend cells in the cell plating reagent at the
  recommended density. c. Dispense 20 μL of the cell suspension into each well of a 384-well
  assay plate. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.[10]
- Compound Addition: a. Prepare serial dilutions of O1918 and other test compounds in assay buffer. b. Add 5 μL of the diluted compounds to the corresponding wells of the cell plate. c. Incubate for 30 minutes at 37°C.



- Agonist Stimulation: a. Prepare the GPR55 agonist (e.g., LPI) at its EC80 concentration in assay buffer. b. Add 5 μL of the agonist solution to all wells except for the negative control wells. c. Incubate the plate for 90 minutes at 37°C.
- Detection: a. Prepare the PathHunter® Detection Reagents according to the manufacturer's protocol. b. Add 15 μL of the detection reagent mixture to each well. c. Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition: a. Read the chemiluminescent signal from each well using a luminometer.
   b. The decrease in signal in the presence of a test compound indicates antagonistic activity.

Data Analysis: Calculate the percent inhibition for each concentration of **O1918** and other test compounds. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Protocol 2: Calcium Mobilization HTS Assay (FLIPR®)**

This protocol is based on the use of a fluorescent imaging plate reader (FLIPR®) to measure changes in intracellular calcium.[11][12]

Objective: To identify and characterize GPR55 antagonists by measuring their ability to block agonist-induced increases in intracellular calcium.

#### Materials:

- HEK293 cells stably expressing GPR55
- Cell culture medium
- FLIPR® Calcium 6 Assay Kit (or similar)
- Assay buffer (HBSS with 20 mM HEPES)
- GPR55 agonist (e.g., LPI)
- O1918 and other test compounds
- 384-well black-walled, clear-bottom assay plates



FLIPR® instrument

#### Procedure:

- Cell Plating: a. Seed GPR55-expressing HEK293 cells into 384-well plates at an optimized density and incubate overnight at 37°C in a 5% CO2 incubator.[13]
- Dye Loading: a. Prepare the calcium-sensitive dye loading buffer according to the kit manufacturer's instructions.[13] b. Remove the cell culture medium from the plates and add 25 μL of the dye loading buffer to each well. c. Incubate the plates for 1-2 hours at 37°C.[13]
- Compound and Agonist Plate Preparation: a. Prepare a compound plate containing serial dilutions of **O1918** and other test compounds in assay buffer. b. Prepare an agonist plate containing the GPR55 agonist at a concentration that elicits a maximal response.
- FLIPR® Assay: a. Place the cell plate, compound plate, and agonist plate into the FLIPR® instrument. b. Program the instrument to first add the test compounds from the compound plate to the cell plate and incubate for a specified period (e.g., 15-30 minutes). c. Following the incubation, the instrument will add the agonist from the agonist plate to the cell plate. d. The fluorescence intensity is measured kinetically, both before and after the addition of the agonist.

Data Analysis: The increase in fluorescence upon agonist addition represents the calcium response. The ability of a test compound to reduce this response indicates antagonistic activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

# **High-Throughput Screening Workflow and Cascade**

A typical HTS campaign to identify novel GPR55 antagonists involves a multi-step process, starting with a primary screen of a large compound library, followed by a series of confirmatory and secondary assays to validate and characterize the hits.





Click to download full resolution via product page

HTS Workflow for GPR55 Antagonists



The logical progression of a screening cascade ensures that resources are focused on the most promising compounds.



Click to download full resolution via product page

Screening Cascade for GPR55 Antagonists

## Conclusion

**O1918** serves as a valuable pharmacological tool for investigating the function of GPR55. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the identification and characterization of novel GPR55 antagonists. By employing a systematic screening cascade, researchers can efficiently progress from a large compound library to a set of well-characterized lead compounds with therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Screening for Selective Ligands for GPR55 Antagonists Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55: signaling pathways and functions PMC [pmc.ncbi.nlm.nih.gov]



- 7. A selective antagonist reveals a potential role of G protein-coupled receptor 55 in platelet and endothelial cell function PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets Assay Guidance Manual -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. moleculardevices.com [moleculardevices.com]
- 12. FLIPR™ Assays for GPCR and Ion Channel Targets Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- To cite this document: BenchChem. [O1918: Application Notes and Protocols for High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7910220#o1918-for-high-throughput-screening-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





